molecular formula C15H18N2O3 B5612820 N-(tert-butyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(tert-butyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Katalognummer: B5612820
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: ZYPNEMOMFMNEEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research for its potential in treating various cancers and autoimmune diseases.

Wirkmechanismus

TAK-659 selectively binds to the active site of BTK and inhibits its activity by preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of key signaling pathways that are essential for cancer cell growth and immune cell activation. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent antitumor activity and significant immunomodulatory effects. It has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 for lab experiments is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in cancer and autoimmune diseases. However, one limitation of TAK-659 is its relatively short half-life in humans, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another area of interest is the development of TAK-659 analogs that have improved pharmacokinetic properties and greater selectivity for BTK. Additionally, TAK-659 may have potential applications in other diseases, such as viral infections and neurodegenerative disorders.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potential in treating various cancers and autoimmune diseases. Its mechanism of action, favorable pharmacokinetic profile, and potent antitumor and immunomodulatory effects make it an attractive target for further research. While there are some limitations to its therapeutic potential, the future directions for TAK-659 research are numerous and exciting.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process that includes the preparation of key intermediates, such as tert-butyl 3-aminocrotonate and 2,3-dioxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid. The final step involves the coupling of these intermediates to form TAK-659. The synthesis method has been optimized to produce high yields of pure TAK-659, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

TAK-659 has shown promising results in preclinical studies for the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown potential in treating autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the growth and survival of cancer cells and immune cells. By inhibiting BTK, TAK-659 can effectively block the signaling pathways that promote cancer cell proliferation and immune cell activation.

Eigenschaften

IUPAC Name

N-tert-butyl-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)16-12(18)8-9-17-13(19)10-6-4-5-7-11(10)14(17)20/h4-7H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPNEMOMFMNEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.